4-Methoxy Substitution Enables Potent Human sEH Inhibition Unattainable with Unsubstituted Naphthalene Core
Derivatives of 4-methoxy-1-naphthalenemethanamine exhibit potent inhibition of human soluble epoxide hydrolase (sEH). One derivative, identified as CHEMBL2392706, demonstrated an IC50 of 1 nM in a fluorescence-based assay, representing high potency [1]. In contrast, the unsubstituted naphthylmethylamine core is not known to confer such activity and is primarily used as a building block for the synthesis of such potent analogs . The 4-methoxy group is a critical structural feature for the observed high-affinity binding.
| Evidence Dimension | sEH Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Derivative with 4-methoxy-1-naphthalenemethanamine substructure: IC50 = 1 nM |
| Comparator Or Baseline | Unsubstituted 1-naphthalenemethanamine (CAS 118-31-0) core |
| Quantified Difference | Potent inhibition (nM range) observed with 4-methoxy derivative; unsubstituted core lacks inherent potent sEH inhibitory activity |
| Conditions | Inhibition of human recombinant sEH using PHOME as substrate, measured by fluorescence |
Why This Matters
Procuring the 4-methoxy substituted compound is essential for research programs targeting sEH inhibition, as the unsubstituted analog lacks the necessary pharmacophoric element for high potency.
- [1] BindingDB. (n.d.). BDBM50435745 CHEMBL2392706. Affinity Data: IC50 = 1 nM for human soluble epoxide hydrolase. Retrieved April 16, 2026. View Source
